Nitric acid

Passivation Corrosion Resistance Surface Chemistry

Nitric acid (CAS 7697‑37‑2, also historically mis‑attributed as 122392‑03‑4) is a highly corrosive mineral acid that functions simultaneously as a strong Brønsted acid (pKa ≈ –1.5) and a potent oxidizing agent. It is supplied in multiple concentration grades—from 60–70% aqueous solutions to fuming nitric acid (>86%) and anhydrous forms—each tailored to specific applications including stainless‑steel passivation, nitration of aromatics, semiconductor wafer cleaning, and trace‑metal analysis.

Molecular Formula HNO3
Molecular Weight 63.013 g/mol
CAS No. 122392-03-4
Cat. No. B048233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitric acid
CAS122392-03-4
SynonymsAcid, Nitric
Nitric Acid
Molecular FormulaHNO3
Molecular Weight63.013 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-]
InChIInChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)
InChIKeyGRYLNZFGIOXLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NIOSH, 2016)
Very soluble in water
Miscible with water
Solubility in water at 20 °C: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Nitric Acid (HNO₃) CAS 7697‑37‑2: A Strong Oxidizing Mineral Acid for Precision Industrial and Laboratory Procurement


Nitric acid (CAS 7697‑37‑2, also historically mis‑attributed as 122392‑03‑4) is a highly corrosive mineral acid that functions simultaneously as a strong Brønsted acid (pKa ≈ –1.5) and a potent oxidizing agent [1]. It is supplied in multiple concentration grades—from 60–70% aqueous solutions to fuming nitric acid (>86%) and anhydrous forms—each tailored to specific applications including stainless‑steel passivation, nitration of aromatics, semiconductor wafer cleaning, and trace‑metal analysis . Its unique combination of acidity and oxidative power distinguishes it from non‑oxidizing acids such as hydrochloric acid and from alternative oxidizers such as hydrogen peroxide and sulfuric acid, making it irreplaceable in processes that demand simultaneous proton‑donor and electron‑acceptor reactivity.

Grade Selection Aqueous, fuming, and anhydrous grades support specific industrial, analytical, and semiconductor protocols
Dual Functionality Simultaneous strong-acid and oxidizing-agent reactivity enables passivation, nitration, and metal dissolution workflows
Purity Tier ACS reagent, TraceGrade, and electronic-grade purities align with analytical sensitivity and contamination budget requirements

Why Nitric Acid (CAS 7697‑37‑2) Cannot Be Replaced by Other Strong Mineral Acids


Nitric acid’s value resides in its dual functionality as both a strong acid and a strong oxidant. Non‑oxidizing acids such as hydrochloric acid (HCl) cannot dissolve noble metals or passivate stainless steel via surface chromium enrichment. Sulfuric acid, although an oxidant in concentrated form, lacks the nitrate moiety essential for nitration reactions and for the formation of aqua regia when combined with HCl. Phosphoric acid, a weak mineral acid, cannot achieve the same Cr:Fe surface ratios in passivation. Hydrogen peroxide, a pure oxidizer, does not supply the acidity required for simultaneous proton‑dependent reactions. Consequently, substituting any of these in‑class compounds leads either to complete process failure or to a quantifiable loss of performance in the critical dimensions described below [1].

Property
Nitric Acid
Substitute Risk
Oxidation
Strong oxidant; nitrate reduction pathway
HCl is non-oxidizing; passivation and noble-metal dissolution may not proceed
Nitration
Nitrate donor for electrophilic nitration
H₂SO₄ lacks nitrate moiety; nitration and aqua regia formation require HNO₃
Acid Strength
Strong mineral acid
H₃PO₄ is a weaker acid; Cr:Fe surface enrichment may be lower in passivation

Quantitative Comparator Evidence: Where Nitric Acid (CAS 7697‑37‑2) Outperforms Its Closest Alternatives


Stainless Steel Passivation: Chromium‑to‑Iron (Cr:Fe) Surface Ratio Comparison

Nitric acid passivation typically achieves a Cr:Fe surface ratio of ~1.5:1 on austenitic stainless steels, a value that is 7–25 % higher than the 1.2:1 to 1.4:1 ratio obtained by phosphoric acid electropolishing, and 50–150 % higher than the 0.6:1 to 1:1 ratio of untreated steel [1]. This enrichment, verified by X‑ray photoelectron spectroscopy (XPS), translates directly into superior corrosion resistance and longer service life in aggressive environments.

Cr:Fe Surface Ratio
Head-to-head
~1.5:1 vs 1.2–1.4:1 (phosphoric) vs 0.6–1:1 (untreated)
Reported higher Cr enrichment supports corrosion resistance screening
XPS-verified; ASTM A967/A380 context
Passivation Corrosion Resistance Surface Chemistry

Dinitration Yield in Zeolite‑Assisted Aromatic Nitration: 95 % Nitric Acid vs. Traditional Mixed Acid

Using 95 % nitric acid with a zeolite catalyst, a dinitration yield of 78.08 % was obtained for biphenyl at a 4:1 acid‑to‑substrate ratio [1]. This compares favorably to traditional mixed‑acid (HNO₃/H₂SO₄) nitrations, which in the same substrate class typically generate substantial hazardous spent‑acid waste streams and require high‑temperature conditions that reduce regio‑selectivity. The nitric‑acid‑only route eliminates sulfuric acid entirely, reducing waste‑treatment costs by approximately 30–50 % according to process‑engineering estimates.

Dinitration Yield
Cross-study
78.08% (95% HNO₃, zeolite)
Supports higher-yield nitration route without mixed-acid waste stream
Biphenyl substrate; 4 h at 50 °C
Nitration Dinitro herbicides Green Chemistry

Trace‑Metal Purity for ICP‑MS Analysis: TraceGrade Nitric Acid vs. Standard Reagent‑Grade Hydrochloric Acid

Spectrum Chemical’s TraceGrade nitric acid guarantees >50 elements at concentrations below 1 ppb each . In contrast, standard reagent‑grade hydrochloric acid (HCl) typically carries metal impurities in the 10–100 ppb range for common transition metals such as Fe, Cu, and Zn, as specified in ACS reagent‑grade specifications. This order‑of‑magnitude difference in background contamination directly impacts detection limits and quantification accuracy in inductively coupled plasma mass spectrometry (ICP‑MS) workflows.

Trace-Metal Purity
Data to verify
50+ elements <1 ppb (TraceGrade) vs 10–100 ppb (reagent HCl)
Supports sub-ppb detection limits in ICP-MS workflows; validate per batch
Supplier specification; independent verification recommended
Trace metal analysis ICP-MS Sample preparation

Semiconductor‑Grade Purity: Electronic‑Grade Nitric Acid (>99.999 %) vs. Industrial‑Grade Nitric Acid

Electronic‑grade nitric acid is purified to ≥99.999 % (5N) with individual metal ion concentrations below 1 ppb, meeting SEMI C8 standards [1]. Industrial‑grade nitric acid, by contrast, is typically supplied at 60–68 % concentration with total metal impurities in the ppm range. This three‑order‑of‑magnitude difference in purity directly determines wafer yield: a single metal contaminant at the ppm level can cause device‑killing defects in sub‑10 nm CMOS fabrication flows .

Electronic-Grade Purity
Cross-grade
≥99.999% (5N); metals <1 ppb vs industrial-grade ppm range
Supports reduced defect density in sub-10 nm semiconductor fabrication
SEMI C8 compliant; ICP-MS verification
Semiconductor fabrication Wafer cleaning Etching

Oxidative Dissolution Power: Nitric Acid vs. Hydrochloric Acid (Non‑Oxidizing Acid)

Nitric acid acts as a strong oxidizing acid through reduction of the nitrate ion (NO₃⁻ + 4H⁺ + 3e⁻ → NO + 2H₂O, E° = +0.96 V vs. SHE), enabling it to dissolve metals such as copper and silver that are resistant to non‑oxidizing acids [1]. Hydrochloric acid, with a standard reduction potential of 0.00 V for H⁺ reduction, cannot oxidize these metals. Moreover, nitric acid is an essential component of aqua regia (HNO₃:HCl = 1:3), the only practical wet‑chemical mixture capable of dissolving gold and platinum—neither acid alone can achieve this .

Reduction Potential
Class-level
+0.96 V (NO₃⁻/NO) vs 0.00 V (H⁺/H₂) for HCl
Enables dissolution of Cu, Ag; essential for aqua regia formation
Standard electrochemical conditions; 1 M, 298 K
Metal dissolution Redox chemistry Aqua regia

High-Value Application Scenarios for Nitric Acid (CAS 7697‑37‑2) Driven by Quantitative Differentiation


Stainless Steel Passivation for Biomedical Implants and Aerospace Fasteners

Manufacturers of orthopedic implants (e.g., 316L stainless steel plates and screws) and aerospace structural fasteners require a Cr:Fe surface ratio of at least 1.5:1 to ensure pitting‑corrosion resistance during long‑term exposure to physiological fluids or salt‑spray environments. Nitric acid passivation delivers this specification as evidenced by XPS measurements , outperforming phosphoric acid electropolishing (1.2:1–1.4:1). Procurement of ACS‑grade or semiconductor‑grade nitric acid for passivation baths is mandated by ASTM A967 and AMS 2700 standards, making it the only compliant choice for regulated industries.

One‑Step Dinitration of Herbicide Intermediates in Continuous‑Flow Microreactors

Agrochemical companies synthesizing dinitroaniline herbicides (e.g., trifluralin, pendimethalin) benefit from the 78.08 % dinitration yield achieved with 95 % nitric acid in zeolite‑assisted, mixed‑acid‑free processes . Replacing traditional mixed acid with pure nitric acid eliminates the need for sulfuric acid recovery and neutralization, reducing hazardous waste generation by an estimated 30–50 %. Procuring high‑concentration (≥95 %) nitric acid directly enables this greener, higher‑yield manufacturing route.

Ultra‑Trace Elemental Analysis in Environmental and Pharmaceutical Laboratories

Environmental testing labs quantifying heavy metals in drinking water, and pharmaceutical QC labs profiling elemental impurities per USP <232>/<233>, require nitric acid with <1 ppb metal contamination for >50 elements to achieve reliable sub‑ppb detection limits via ICP‑MS . Standard reagent‑grade hydrochloric acid introduces background signals 10–100 times higher, compromising method detection limits. Procurement of TraceGrade or equivalent high‑purity nitric acid is therefore a prerequisite for compliance with USP, EPA 200.8, and ISO 17294 methods.

Front‑End‑of‑Line (FEOL) Wafer Cleaning in Sub‑10 nm CMOS Fabs

Semiconductor foundries use electronic‑grade nitric acid (≥99.999 %) blended with HF or acetic acid for FEOL cleaning and silicon etching. The three‑order‑of‑magnitude reduction in metal contamination compared to industrial‑grade acid directly correlates with reduced defect density (D₀) and higher final wafer sort yield. Procurement decisions must select SEMI C8‑compliant nitric acid to meet the contamination budgets for nodes at 7 nm and below, where single‑digit ppb metal levels are the maximum permissible.

Application
Selection Property
Validation Focus
Stainless Steel Passivation
Cr:Fe surface enrichment capability
XPS surface ratio per ASTM A967/AMS 2700
Dinitration Synthesis
High-concentration nitration grade (≥95%)
Yield and waste-stream reduction vs mixed-acid routes
Ultra-Trace Elemental Analysis
Sub-ppb trace-metal specification
ICP-MS method detection limits per USP/EPA 200.8
Semiconductor Wafer Cleaning
Electronic-grade purity (5N+)
SEMI C8 metal contamination budget for sub-10 nm nodes
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